molecular formula C5H13Cl2N B582128 Chlorocholine Chloride-d9 CAS No. 1219257-11-0

Chlorocholine Chloride-d9

Cat. No. B582128
CAS RN: 1219257-11-0
M. Wt: 167.121
InChI Key: UHZZMRAGKVHANO-KYRNGWDOSA-M
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Description

Chlorocholine Chloride-d9 is a deuterium labeled Chlorocholine chloride . It is an effective plant growth regulator . The molecular formula of Chlorocholine Chloride-d9 is C5H4D9Cl2N and it has a molecular weight of 167.12 .


Synthesis Analysis

Chlorocholine chloride/urea (ClChCl–urea), a deep eutectic solvent (DES), was applied successfully to the modification of silica . The resulting modified silica was characterized by Fourier transform infrared spectroscopy, Brunauer–Emmett–Teller analysis, and elemental analysis .


Molecular Structure Analysis

The molecular structure of Chlorocholine Chloride-d9 is represented by the SMILES notation: ClCCN+([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] .


Chemical Reactions Analysis

Chlorocholine chloride/urea (ClChCl–urea), a deep eutectic solvent (DES), was used to modify silica . The ClChCl–urea-modified silica is a Lewis adduct with ion exchange properties .


Physical And Chemical Properties Analysis

The molecular weight of Chlorocholine Chloride-d9 is 167.12 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Yield Enhancement in Potato Cultivation

Chlorocholine Chloride (CCC) has been studied for its impact on crop yield. Researchers have explored a chitosan-based nanoformulation of CCC (CCC-CS-NFs) to enhance potato yield. The findings indicate that foliar spray of CCC-CS-NFs at higher concentrations (0.16–0.20%) significantly improves chlorophyll content, tuber weight, starch content, and sucrose content in potato plants compared to bulk CCC and bulk chitosan. Moreover, CCC-CS-NFs reduce the amount of the secondary metabolite solanine, contributing to improved yield. By using CCC-CS-NFs, the required CCC application can be reduced by 28-fold while achieving similar potato yield .

Nitrogen Metabolism Enhancement in Summer Maize

Combining CCC with basic nitrogen application has shown promising results in summer maize cultivation. Specifically, the application of CCC combined with basic nitrogen (125 kg·hm-2) enhances nitrogen metabolism, nitrogen use efficiency, and grain yield. This approach optimizes nutrient utilization and contributes to better crop productivity .

Growth and Yield Effects in Various Crops

CCC has been investigated for its effects on plant growth and yield. When applied to the soil, CCC shortens and thickens plant stems by reducing internodal length, ultimately leading to reduced plant height and vegetative growth. Additionally, CCC stimulates the translocation of photosynthates toward the sink. However, it’s important to note that these effects are gradual and less pronounced than when CCC is applied directly to the soil .

Mechanism of Action

Chlorocholine chloride can inhibit gibberellin (GA) biosynthesis . It can be used for the research of the mechanisms and effects of GA on plant cell growth and differentiation .

Safety and Hazards

Chlorocholine chloride is harmful if swallowed and toxic in contact with skin . It is also harmful to aquatic life . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water . If swallowed, it is recommended to make the victim drink water .

properties

IUPAC Name

2-chloroethyl-tris(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZZMRAGKVHANO-KYRNGWDOSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCCl)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745732
Record name 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorocholine Chloride-d9

CAS RN

1219257-11-0
Record name 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219257-11-0
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